Technical Guide: Synthesis of 4-(2-Methylcyclopropyl)butanoic acid
Technical Guide: Synthesis of 4-(2-Methylcyclopropyl)butanoic acid
The following technical guide details the synthesis of 4-(2-Methylcyclopropyl)butanoic acid , a structural analog of fatty acid metabolites and a potential bioisostere for unsaturated lipid chains.
This guide prioritizes the Furukawa-modified Simmons-Smith cyclopropanation route due to its superior safety profile, reproducibility, and stereospecificity compared to diazomethane-based methods.[1]
Executive Summary
-
Target Molecule: 4-(2-Methylcyclopropyl)butanoic acid (C₈H₁₄O₂)[1]
-
Core Structure: A butanoic acid tail attached to a 1,2-disubstituted cyclopropane ring.[2]
-
Significance: Cyclopropane fatty acids (CFAs) serve as critical probes in studying membrane fluidity and enzyme inhibition (e.g., acyl-CoA dehydrogenase).[2] The cyclopropane ring acts as a rigid bioisostere for cis-alkenes, enhancing metabolic stability against
-oxidation.[1] -
Primary Synthetic Strategy: Stereospecific cyclopropanation of a cis- or trans-hept-5-enoate precursor using the Furukawa reagent (Et₂Zn/CH₂I₂).[1]
Retrosynthetic Analysis
To achieve the 1,2-disubstitution pattern of the cyclopropane ring, the synthesis is disconnected at the cyclopropane methylene carbon.[2] This reveals an internal alkene precursor: Hept-5-enoic acid .[1]
-
Stereochemical Control: The geometry of the alkene precursor (
vs. ) dictates the relative stereochemistry ( vs. ) of the final cyclopropane product due to the concerted nature of the Simmons-Smith reaction. -
Functional Group Protection: The carboxylic acid moiety must be protected as an ester (e.g., methyl ester) to prevent quenching of the organozinc reagent.[2]
Figure 1: Retrosynthetic logic flow from target molecule to commercially accessible starting materials.[1]
Synthetic Route & Experimental Protocols
Phase 1: Synthesis of the Alkene Precursor (Methyl Hept-5-enoate)
Objective: Synthesize the internal alkene with defined geometry.[1] The Wittig reaction is selected for its reliability in generating the carbon skeleton.[2]
Reagents:
-
(4-Carboxybutyl)triphenylphosphonium bromide[1]
-
Acetaldehyde (freshly distilled)[2]
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu)[1]
-
Methanol / Sulfuric acid (for esterification)[2]
Step-by-Step Protocol:
-
Ylide Generation: Suspend (4-carboxybutyl)triphenylphosphonium bromide (1.0 equiv) in anhydrous THF under
. Cool to 0°C. Add NaHMDS (2.2 equiv) dropwise. The solution will turn deep orange (ylide formation).[2] Stir for 1 hour.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Olefination: Cool to -78°C. Add acetaldehyde (1.2 equiv) dropwise.
-
Note: Under salt-free conditions at low temperature, the
-isomer (cis) is favored.[1]
-
-
Workup: Warm to room temperature (RT) over 4 hours. Quench with saturated
. Extract with diethyl ether.[2] Concentrate the crude acid.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Esterification: Dissolve the crude hept-5-enoic acid in Methanol. Add catalytic
(5 mol%). Reflux for 2 hours.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Neutralize with
, extract with hexanes, and purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).-
Checkpoint: Isolate Methyl (Z)-hept-5-enoate .[1] Confirm geometry via
NMR (coupling constant Hz for cis-alkene).
-
Phase 2: Furukawa-Simmons-Smith Cyclopropanation
Objective: Convert the alkene into the cyclopropane ring.[1] The Furukawa modification uses Diethylzinc (
Mechanism: The reaction proceeds via a butterfly-type transition state where the iodomethylzinc carbenoid adds to the double bond in a concerted, stereospecific manner.[2]
Figure 2: Mechanistic pathway of the Furukawa-modified cyclopropanation.
Safety Critical:
-
Diethylzinc is pyrophoric.[2] Handle strictly under inert atmosphere (
orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Diiodomethane is light-sensitive.[1][2][3] Perform reaction in low light or wrap flask in foil.
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.
-
Solvent: Add anhydrous Dichloromethane (DCM) and Methyl (Z)-hept-5-enoate (1.0 equiv). Cool to 0°C.[2][4]
-
Reagent Formation: Carefully add Diethylzinc (1.0 M in hexanes, 5.0 equiv) dropwise. Caution: Exothermic.[1][2]
-
Carbenoid Addition: Add Diiodomethane (10.0 equiv) dropwise over 20 minutes. A white precipitate (
) may form.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by TLC (stain with
; alkene spot will disappear).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Quench: Cool to 0°C. Very slowly add saturated aqueous
. Vigorous gas evolution (ethane) will occur.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Extraction: Separate layers. Extract aqueous layer with DCM (3x).[2] Wash combined organics with saturated
, then brine. Dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Purification: Flash chromatography (Hexanes/EtOAc 20:1).
-
Yield Target: 75–85%.[2]
-
Phase 3: Hydrolysis to Final Acid
Objective: Deprotect the ester to yield the final free acid.[2]
-
Dissolve the cyclopropyl ester in THF/Water (3:1).[2]
-
Add Lithium Hydroxide (LiOH) (3.0 equiv).[2]
-
Stir at RT for 4 hours.
-
Acidify to pH 2 with 1M HCl.
-
Extract with EtOAc, dry, and concentrate.
-
Final Product: 4-(2-Methylcyclopropyl)butanoic acid .
Data Summary & Characterization
The following table summarizes the expected analytical data for the cis-isomer (derived from Z-alkene).
| Analytical Method | Diagnostic Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | High-field signals characteristic of cyclopropane ring protons ( | |
| Methyl group attached to the cyclopropane ring. | ||
| ¹³C NMR | Cyclopropyl carbons (highly shielded).[1] | |
| Carbonyl carbon of the carboxylic acid. | ||
| IR Spectroscopy | 3000-3100 cm⁻¹ | C-H stretch (cyclopropane ring).[1][2] |
| 1710 cm⁻¹ | C=O stretch (carboxylic acid).[2] | |
| Mass Spectrometry | m/z 142 [M]+ | Molecular ion peak confirming Formula C₈H₁₄O₂.[2] |
Critical Considerations & Troubleshooting
Stereocontrol
The Simmons-Smith reaction is stereospecific .[1][2][5]
-
Input: (Z)-Hept-5-enoate
Output: cis-1,2-disubstituted cyclopropane.[1] -
Input: (E)-Hept-5-enoate
Output: trans-1,2-disubstituted cyclopropane.[1] -
Recommendation: Use the (Z)-isomer if mimicking natural fatty acids like lactobacillic acid, which typically possess cis-cyclopropane rings.[1]
Chelation Effects
The presence of the ester group at the
Alternative: Charette Asymmetric Cyclopropanation
If a specific enantiomer (e.g., (
-
Additives: Chiral dioxaborolane ligand.[2]
-
Mechanism: The chiral ligand complexes with the zinc carbenoid, directing facial selectivity on the alkene.[2]
References
-
Simmons, H. E., & Smith, R. D. (1959).[2] "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[2] Link[2]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[2] "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron. Link
-
Charette, A. B., & Beauchemin, A. (2001).[2] "Simmons-Smith Cyclopropanation Reaction."[1][2][5] Organic Reactions.[2][3][5][6][7][8] Link[2]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[2] "Stereoselective Cyclopropanation Reactions." Chemical Reviews. Link[2]
-
Baird, M. S. (2003).[2] "Functionalised Cyclopropanes as Fatty Acid Analogues." Topics in Current Chemistry. Link
Sources
- 1. 1523099-82-2|4-Cyclopropyl-2-methylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. Butyric acid - Wikipedia [en.wikipedia.org]
- 3. Cyclopropane synthesis [organic-chemistry.org]
- 4. (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 7. kcl.digimat.in [kcl.digimat.in]
- 8. scispace.com [scispace.com]
